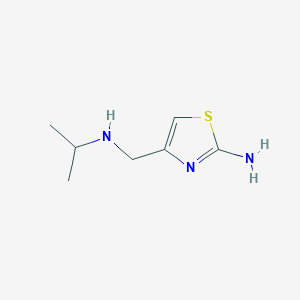![molecular formula C15H28 B13951968 1,1,5,9-Tetramethylspiro[5.5]undecane CAS No. 20479-46-3](/img/structure/B13951968.png)
1,1,5,9-Tetramethylspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5,9-Tetramethylspiro[5.5]undecane is a spiro compound characterized by a unique structure where two cyclohexane rings are connected through a single carbon atom, forming a spiro linkage. This compound is notable for its stability and interesting stereochemical properties, making it a subject of study in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,9-Tetramethylspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5,5,9-tetramethyl-1,5-cyclodecadiene with a suitable catalyst to promote the formation of the spiro linkage . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1,5,9-Tetramethylspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a radical initiator.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1,5,9-Tetramethylspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a model compound to study spiro compound stereochemistry and conformational analysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 1,1,5,9-Tetramethylspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into various binding sites, influencing biological processes. For example, its interaction with enzymes can inhibit or activate specific biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: The parent compound of the series, known for its chiral properties.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spiro structures but different heteroatoms in the rings.
Bis(1,3-oxathiane) spiranes: Spiro compounds with sulfur and oxygen atoms in the rings.
Uniqueness
1,1,5,9-Tetramethylspiro[5.5]undecane stands out due to its tetramethyl substitution, which enhances its stability and alters its reactivity compared to other spiro compounds.
Properties
CAS No. |
20479-46-3 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
1,5,5,9-tetramethylspiro[5.5]undecane |
InChI |
InChI=1S/C15H28/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h12-13H,5-11H2,1-4H3 |
InChI Key |
VUYMIDJFKFLTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(CCCC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)
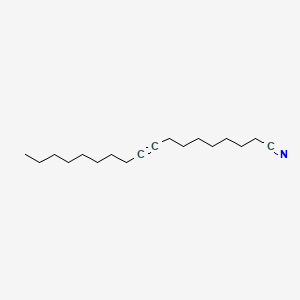
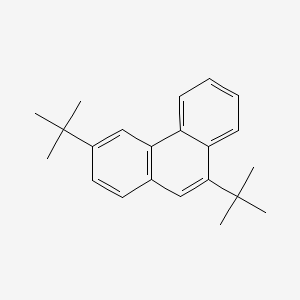
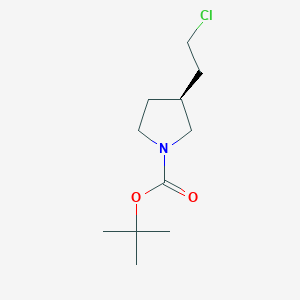
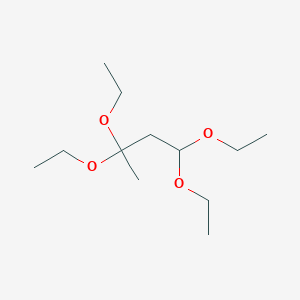
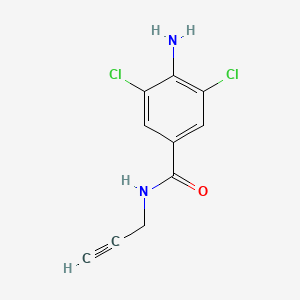
![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
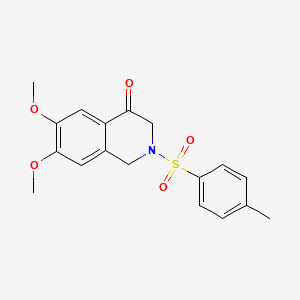
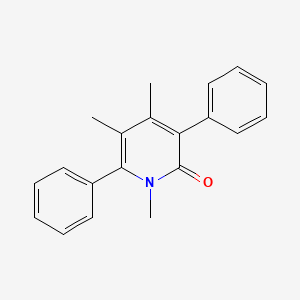
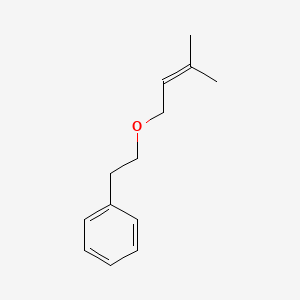
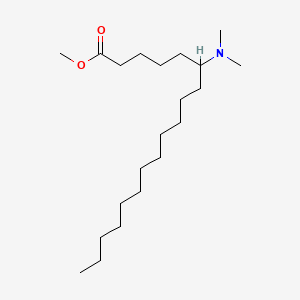
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
